1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-4,7-dihydro-7-((2-hydroxyethoxy)methyl)-4-oxo-
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Overview
Description
1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-4,7-dihydro-7-((2-hydroxyethoxy)methyl)-4-oxo- is a complex organic compound that belongs to the class of pyrrolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-4,7-dihydro-7-((2-hydroxyethoxy)methyl)-4-oxo- typically involves multi-step organic reactions. Common starting materials include pyrrole derivatives and pyrimidine precursors. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-4,7-dihydro-7-((2-hydroxyethoxy)methyl)-4-oxo- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-4,7-dihydro-7-((2-hydroxyethoxy)methyl)-4-oxo- has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential therapeutic applications, such as anticancer or antiviral agents.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-4,7-dihydro-7-((2-hydroxyethoxy)methyl)-4-oxo- involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo(2,3-d)pyrimidine derivatives: Compounds with similar core structures but different substituents.
Pyrimidine analogs: Compounds with variations in the pyrimidine ring.
Uniqueness
The uniqueness of 1H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 2-amino-4,7-dihydro-7-((2-hydroxyethoxy)methyl)-4-oxo- lies in its specific substituents and functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
127945-76-0 |
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Molecular Formula |
C10H11N5O3 |
Molecular Weight |
249.23 g/mol |
IUPAC Name |
2-amino-7-(2-hydroxyethoxymethyl)-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C10H11N5O3/c11-3-6-4-15(5-18-2-1-16)8-7(6)9(17)14-10(12)13-8/h4,16H,1-2,5H2,(H3,12,13,14,17) |
InChI Key |
YTXJFKGPFBCZAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(N1COCCO)N=C(NC2=O)N)C#N |
Origin of Product |
United States |
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